4-[Hydroxy(diphenyl)methyl]-1-(2-hydroxyethyl)-1-azoniabicyclo[2.2.2]octane Bromide
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Overview
Description
4-[Hydroxy(diphenyl)methyl]-1-(2-hydroxyethyl)-1-azoniabicyclo[2.2.2]octane Bromide is a quaternary ammonium compound. It is known for its antiseptic and disinfectant properties, making it useful in various medical and industrial applications. The compound’s structure includes a bicyclic ring system, a hydroxyethyl group, and a bromide ion, contributing to its unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Hydroxy(diphenyl)methyl]-1-(2-hydroxyethyl)-1-azoniabicyclo[2.2.2]octane Bromide typically involves the quaternization of a tertiary amine with a suitable alkylating agent. One common method is the reaction of 1-(2-hydroxyethyl)-1-azoniabicyclo[2.2.2]octane with diphenylmethyl chloride in the presence of a base, followed by the addition of hydrobromic acid to form the bromide salt.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[Hydroxy(diphenyl)methyl]-1-(2-hydroxyethyl)-1-azoniabicyclo[2.2.2]octane Bromide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromide ion, forming a neutral amine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halide exchange reactions typically use sodium or potassium halides in aqueous or organic solvents.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields neutral amines.
Substitution: Forms different halide salts.
Scientific Research Applications
4-[Hydroxy(diphenyl)methyl]-1-(2-hydroxyethyl)-1-azoniabicyclo[2.2.2]octane Bromide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Acts as an antiseptic agent in microbiological studies.
Medicine: Employed in formulations for disinfectants and antiseptics.
Industry: Utilized in the production of antimicrobial coatings and materials.
Mechanism of Action
The compound exerts its effects primarily through the disruption of microbial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of microbial membranes, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antiseptic properties.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antimicrobial activity.
Chlorhexidine: A bisbiguanide compound with broad-spectrum antimicrobial properties.
Uniqueness
4-[Hydroxy(diphenyl)methyl]-1-(2-hydroxyethyl)-1-azoniabicyclo[2.2.2]octane Bromide is unique due to its bicyclic ring structure, which enhances its stability and efficacy as an antimicrobial agent. Its dual hydroxy groups also provide additional sites for chemical modification, allowing for the development of derivatives with tailored properties.
Properties
CAS No. |
869112-31-2 |
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Molecular Formula |
C22H28BrNO2 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[4-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]ethanol;bromide |
InChI |
InChI=1S/C22H28NO2.BrH/c24-18-17-23-14-11-21(12-15-23,13-16-23)22(25,19-7-3-1-4-8-19)20-9-5-2-6-10-20;/h1-10,24-25H,11-18H2;1H/q+1;/p-1 |
InChI Key |
ISRCFEMWSXVREU-UHFFFAOYSA-M |
Canonical SMILES |
C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCO.[Br-] |
Origin of Product |
United States |
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